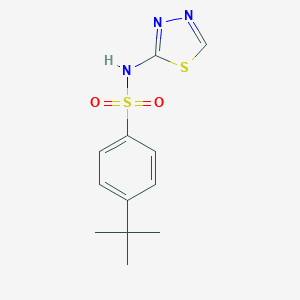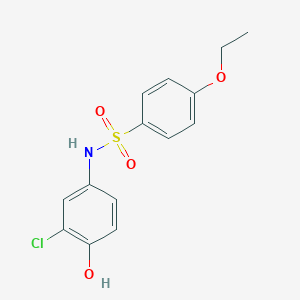![molecular formula C15H13N3O5 B230236 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide, commonly known as MNBAH, is a chemical compound with potential applications in scientific research. MNBAH is a hydrazide derivative that has been synthesized and tested for various biological activities.
Applications De Recherche Scientifique
MNBAH has shown potential for various scientific research applications. It has been tested for its antimicrobial, anticancer, and anti-inflammatory activities. MNBAH has also been studied for its potential as an antioxidant and a chelating agent. In addition, MNBAH has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of MNBAH is not fully understood. However, it is believed that MNBAH exerts its biological activities by interacting with cellular components such as enzymes and proteins. MNBAH has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anticancer activities. MNBAH has also been shown to modulate the expression of certain genes, which may be responsible for its anti-inflammatory activity.
Biochemical and Physiological Effects
MNBAH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be useful in the development of new antibiotics. MNBAH has also been shown to induce apoptosis in cancer cells, which may be useful in the development of new anticancer drugs. MNBAH has been shown to reduce inflammation in various animal models, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
MNBAH has several advantages for lab experiments. It is easy to synthesize and has a high yield. MNBAH is also stable and can be stored for long periods without significant degradation. However, MNBAH has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain applications. MNBAH also has potential toxicity, which may require careful handling and disposal.
Orientations Futures
MNBAH has potential for various future directions in scientific research. It may be useful in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents. MNBAH may also have potential applications in the detection of metal ions and as a chelating agent. Further studies are needed to fully understand the mechanism of action of MNBAH and its potential applications in scientific research.
Conclusion
In conclusion, N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide, or MNBAH, is a hydrazide derivative with potential applications in scientific research. MNBAH has been synthesized using a simple and efficient method and has been tested for various biological activities. MNBAH has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as a fluorescent probe for the detection of metal ions. MNBAH has advantages and limitations for lab experiments and has potential for various future directions in scientific research.
Méthodes De Synthèse
MNBAH has been synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. The reaction yields MNBAH as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C15H13N3O5 |
|---|---|
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
N//'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c1-23-14-7-10(5-6-13(14)19)9-16-17-15(20)11-3-2-4-12(8-11)18(21)22/h2-9,16H,1H3,(H,17,20)/b10-9- |
Clé InChI |
FBZGNYOWKQGLEQ-KTKRTIGZSA-N |
SMILES isomérique |
COC1=C/C(=C\NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O |
SMILES |
COC1=CC(=CNNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O |
SMILES canonique |
COC1=CC(=CNNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
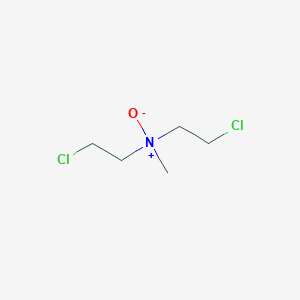
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)
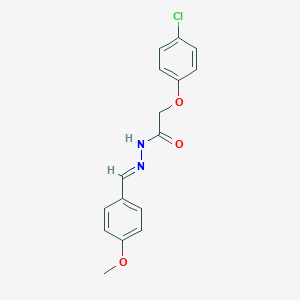
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
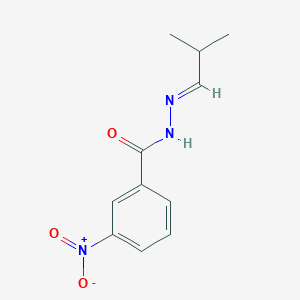
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
